2-Benzyl-1h-imidazole
Overview
Description
2-Benzyl-1h-imidazole is a chemical compound with the molecular formula C10H10N2 . It is a solid substance at room temperature . The compound is used in various applications due to its unique chemical complexity .
Synthesis Analysis
Imidazole, the core structure of 2-Benzyl-1h-imidazole, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .
Molecular Structure Analysis
The molecular structure of 2-Benzyl-1h-imidazole consists of a benzyl group attached to the 2-position of an imidazole ring . The molecular weight of the compound is 158.20 g/mol .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
Physical And Chemical Properties Analysis
2-Benzyl-1h-imidazole is a solid substance at room temperature . The molecular weight of the compound is 158.20 g/mol .
Scientific Research Applications
Pharmaceutical Applications
2-Benzyl-1H-imidazole derivatives are widely used in the pharmaceutical industry. They exhibit a range of biological activities, including antimicrobial , antiviral , and anticancer properties . These compounds can act as enzyme inhibitors and are involved in the synthesis of biologically active molecules. The modification of the imidazole ring can lead to new drugs with improved efficacy and reduced side effects.
Green Chemistry
In the pursuit of environmentally friendly chemical processes, 2-Benzyl-1H-imidazole derivatives play a crucial role as ionic liquids and N-heterocyclic carbenes (NHCs) . These substances are used as solvents and catalysts in organic reactions, promoting greener and more sustainable chemistry practices.
Agrochemical Research
Imidazole derivatives, including 2-Benzyl-1H-imidazole, are used to develop fungicides , herbicides , and plant growth regulators . Their ability to selectively affect plant biology makes them valuable in agriculture for protecting crops and enhancing yields.
Material Science
The structural properties of 2-Benzyl-1H-imidazole make it suitable for creating functional materials . These materials have applications in various fields, such as optoelectronics , solar cells , and catalysis . The compound’s versatility allows for the development of new materials with specific desired properties.
Synthetic Chemistry
2-Benzyl-1H-imidazole serves as a key intermediate in the synthesis of complex organic compounds . Its presence in multicomponent reactions under various conditions highlights its importance in constructing diverse molecular architectures.
Antiprotozoal Activity
This compound has shown effectiveness in in vitro studies against protozoal infections. It can be used as a reference drug for evaluating the antiprotozoal activity of other compounds, which is crucial in the development of treatments for diseases like Chagas disease .
Mechanism of Action
Target of Action
2-Benzyl-1h-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . For example, some imidazole derivatives have been shown to inhibit the biotransformation of certain compounds in fishes . The specific interactions between 2-Benzyl-1h-imidazole and its targets would depend on the specific structure and functional groups of the compound.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it’s likely that 2-benzyl-1h-imidazole could affect multiple pathways . The specific pathways affected would depend on the compound’s targets and mode of action.
Pharmacokinetics
Imidazole itself is known to be highly soluble in water and other polar solvents, which could influence the compound’s bioavailability .
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, the effects could be diverse and depend on the specific targets and pathways affected .
Safety and Hazards
While specific safety and hazard information for 2-Benzyl-1h-imidazole is not available in the retrieved sources, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the future challenges in this field .
properties
IUPAC Name |
2-benzyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPDOWNULRULLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286652 | |
Record name | 2-benzyl-1h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1h-imidazole | |
CAS RN |
14700-62-0 | |
Record name | 14700-62-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzyl-1h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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